
Elliptinium acetate
Overview
Description
Elliptinium acetate is a derivative of the naturally occurring alkaloid ellipticine, which is isolated from species of the plant family Apocynaceae . It is known for its antineoplastic properties and is used primarily in the treatment of metastatic breast cancer . As a topoisomerase II inhibitor and DNA intercalating agent, this compound stabilizes the cleavable complex of topoisomerase II and induces DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis .
Preparation Methods
The synthesis of elliptinium acetate involves several steps:
Extraction and Demethylation: 9-Methoxy-ellipticine, extracted from Ochrosia maculata, is demethylated by refluxing with pyridine hydrochloride to yield 9-hydroxy-ellipticine.
Methylation: The 9-hydroxy-ellipticine is then treated with methyl iodide in dimethylformamide (DMF) at room temperature to form the iodide.
Formation of Acetate Salt: The iodide is subsequently converted to the acetate salt to produce this compound.
Chemical Reactions Analysis
Elliptinium acetate undergoes various chemical reactions, including:
DNA Intercalation: As a DNA intercalating agent, it inserts itself between DNA base pairs, disrupting the DNA structure and function.
Covalent Binding: It forms stable covalent bonds with nucleic acids, particularly DNA and RNA, which is crucial for its antitumor activity.
Common reagents and conditions used in these reactions include oxidizing agents and nucleophilic biological molecules. The major products formed from these reactions are covalently bound DNA and RNA adducts .
Scientific Research Applications
Breast Cancer Treatment
-
Phase II Clinical Trials : Several studies have investigated the efficacy of elliptinium acetate in patients with advanced breast cancer. Notably:
- A study involving 83 patients indicated an overall objective response rate of 18% , with complete and partial responses observed in various patient groups. The regimen employed was 80 mg/m² daily for three consecutive days every 21 days, which was found to be less toxic compared to weekly schedules .
- Another trial reported a 15% overall response rate among 33 evaluable patients, with one complete remission achieved .
- Toxicity Profile : While this compound demonstrates modest efficacy, it is associated with several side effects. Common toxicities include:
Mechanistic Insights
Research has highlighted this compound's mechanism of action as an inhibitor of topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .
Comparative Efficacy and Safety
A comparative analysis of this compound against other chemotherapeutic agents reveals its unique profile:
Agent | Efficacy in Breast Cancer | Common Toxicities |
---|---|---|
This compound | 18% objective response | Xerostomia, immune-mediated reactions |
Doxorubicin | ~60% objective response | Cardiotoxicity, myelosuppression |
Paclitaxel | ~30-40% objective response | Neuropathy, hypersensitivity reactions |
Case Studies and Research Findings
- Case Study on Efficacy : In a cohort study of patients who had previously failed other treatments, this compound demonstrated a favorable toxicity profile with minimal myelosuppression and no alopecia reported .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed rapid metabolism and a high ratio of plasma total radioactivity to unchanged drug levels, indicating efficient drug clearance and potential implications for dosing strategies .
Mechanism of Action
Elliptinium acetate exerts its effects primarily through DNA intercalation and topoisomerase II inhibition . By stabilizing the cleavable complex of topoisomerase II, it induces DNA breakages, which inhibit DNA replication and RNA and protein synthesis . This leads to cell cycle arrest and apoptosis in cancer cells . The covalent binding of this compound to nucleic acids further enhances its antitumor activity by preventing DNA repair and replication .
Comparison with Similar Compounds
Elliptinium acetate is unique among its analogs due to its high stability and strong covalent binding to nucleic acids . Similar compounds include:
Ellipticine: A naturally occurring alkaloid with antineoplastic activity, but with a different toxicity profile.
9-Hydroxy-ellipticine: Another derivative with antitumor properties, but less stable in terms of covalent binding to nucleic acids.
N2-Methylellipticinium: A non-antitumoral derivative that is significantly less active in terms of covalent binding to nucleic acids compared to this compound.
This compound’s unique ability to form stable covalent bonds with DNA and RNA, along with its potent antitumor activity, sets it apart from these similar compounds .
Biological Activity
Elliptinium acetate, also known as Celiptium, is a synthetic derivative of the naturally occurring alkaloid ellipticine. Its molecular formula is with a CAS number of 58337-35-2. This compound has garnered attention for its potential in cancer treatment, primarily due to its biological activities as a topoisomerase II inhibitor and DNA intercalator, which lead to cytotoxic effects in cancer cells.
This compound functions by stabilizing the cleavable complex formed between topoisomerase II and DNA, resulting in DNA breakage and subsequent cell death. This mechanism is crucial for its antineoplastic properties, particularly against various cancer types.
Key Features:
- Topoisomerase II Inhibition : this compound interferes with the normal function of topoisomerase II, an enzyme critical for DNA replication and transcription.
- DNA Intercalation : The compound can intercalate between DNA bases, disrupting the double helix structure and leading to further cytotoxicity.
Biological Activity Overview
This compound has been studied extensively for its anticancer properties. Below is a summary of its biological activities:
Activity | Description |
---|---|
Antitumor Activity | Demonstrated efficacy in various cancers, particularly breast cancer. |
Cytotoxic Properties | Induces apoptosis in cancer cells through DNA damage. |
Minimal Side Effects | Reports indicate low incidence of myelosuppression and renal insufficiency during treatment. |
Clinical Studies
Several clinical studies have evaluated the efficacy of this compound in treating different types of cancer.
Phase II Study in Breast Cancer
A notable study involved 18 patients with advanced measurable breast cancer treated with this compound at a dosage of 100 mg/m² for three consecutive days every three weeks. The results indicated:
- Objective Response : Two patients exhibited tumor responses lasting over four weeks.
- Toxicity Profile : Minimal side effects were observed, with no cases of alopecia reported .
Efficacy in Metastatic Breast Cancer
In another phase II study involving 33 evaluable patients:
- Complete Remission : One patient achieved complete remission.
- Partial Responses : Four patients showed partial responses, yielding an overall objective response rate of 15% .
Covalent Binding to Nucleic Acids
Research has demonstrated that this compound can covalently bind to nucleic acids within cells. A study using L1210 leukemia cells revealed:
- Binding Ratio : The binding ratio of elliptinium to RNA and DNA was found to be and , respectively.
- Non-repairable Damage : The covalent binding induced by elliptinium was not repaired over a significant period, suggesting prolonged cytotoxic effects .
Comparative Analysis with Other Compounds
This compound shares similarities with other chemotherapeutic agents but possesses unique characteristics:
Compound Name | Structure Similarity | Mechanism of Action | Unique Feature |
---|---|---|---|
Ellipticine | High | Topoisomerase II inhibitor | Naturally occurring alkaloid |
Doxorubicin | Moderate | DNA intercalator | Widely used chemotherapeutic agent |
Mitoxantrone | Moderate | Topoisomerase II inhibitor | Also acts as an anthracycline |
Camptothecin | Low | Topoisomerase I inhibitor | Derived from natural sources |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of elliptinium acetate in cancer cells?
this compound acts as a dual-function agent: (1) it intercalates into DNA, stabilizing the cleavable complex formed by topoisomerase II, which induces double-strand DNA breaks, and (2) it inhibits transcription and translation by disrupting RNA and protein synthesis. This dual mechanism is critical for its cytotoxicity, particularly in tumors with high topoisomerase II activity . Methodologically, researchers can validate this using in vitro DNA footprinting assays (e.g., DNase I protection studies) and topoisomerase II activity inhibition assays .
Q. Which experimental models are most appropriate for studying this compound’s antitumor activity?
- In vitro : L1210 murine leukemia cells (historically used for cytotoxicity screening, IC₅₀ ~1–10 µM) .
- In vivo : Xenograft models of metastatic breast cancer or glioblastoma, given its CNS penetration and activity in phase II trials .
- Clinical : Phase II trials in advanced breast cancer (e.g., patients with 1–2 prior chemotherapy regimens) .
Standard protocols include measuring tumor volume reduction (RECIST criteria) and monitoring DNA damage markers (e.g., γH2AX) .
Q. What are the standard dosing protocols for this compound in preclinical and clinical studies?
- Preclinical : 10–50 mg/kg intravenously in murine models, adjusted for toxicity (e.g., nephrotoxicity monitoring) .
- Clinical : 80 mg/m² administered over 3 days every 3 weeks, with dose reductions for xerostomia or antibody-mediated adverse events . Pharmacokinetic studies recommend monitoring plasma concentrations via HPLC due to its intercalation-dependent accumulation .
Q. What key parameters should be measured to assess this compound’s efficacy?
- Cellular : IC₅₀ values in resistant vs. sensitive cell lines (e.g., NCI-60 panel) .
- Molecular : DNA binding affinity (Scatchard plot analysis, K₁ ~10⁸ M⁻¹) , topoisomerase II inhibition (% enzyme activity vs. control) .
- Clinical : Objective response rate (ORR), progression-free survival (PFS), and correlation with biomarkers like UCN expression (linked to drug sensitivity) .
Advanced Research Questions
Q. How do contradictions in phase II trial outcomes inform future study design?
Phase II trials reported modest ORR (15% in metastatic breast cancer vs. variable results in other cancers ). These discrepancies highlight the need for:
- Stratified patient cohorts : Prioritize tumors with high topoisomerase II expression or oxidative stress markers (e.g., UCN) .
- Combination regimens : Pair with agents targeting resistance pathways (e.g., MDR inhibitors for P-glycoprotein-overexpressing tumors) .
- Pharmacodynamic biomarkers : Measure elliptinium-DNA adducts via mass spectrometry to correlate drug exposure with efficacy .
Q. What methodological approaches optimize this compound in combination therapies?
- Sequential dosing : Administer elliptinium after DNA-damaging agents (e.g., platinum drugs) to exploit synthetic lethality .
- Synergy screens : Use Chou-Talalay assays to identify synergistic partners (e.g., carbazole derivatives targeting FabH in bacterial co-infections) .
- Nanodelivery systems : Encapsulate elliptinium in liposomes to enhance CNS penetration for glioblastoma trials .
Q. How can resistance to this compound be modeled and mitigated?
- In vitro models : Generate resistant L1210 clones via chronic exposure; profile ABC transporter (e.g., P-gp) overexpression .
- Mechanistic studies : Assess redox metabolism (e.g., cytochrome P450-mediated bioactivation) using hepatic microsomal assays .
- Epigenetic modulation : Co-treat with HDAC inhibitors to restore topoisomerase II expression in resistant tumors .
Q. What advanced techniques elucidate elliptinium’s DNA interaction specificity?
- Footprinting assays : Identify preferred binding sites (e.g., CpG/TpG-rich regions) using DNase I or hydroxyl radical cleavage .
- NMR spectroscopy : Resolve drug-DNA adduct structures (e.g., imino proton shifts in d(TGACGTCA) octamers) .
- Computational modeling : Simulate intercalation dynamics using molecular docking (e.g., AutoDock Vina) and MD simulations .
Q. What strategies manage this compound’s toxicity in clinical trials?
- Prophylactic measures : Hydration protocols to reduce nephrotoxicity; saliva substitutes for xerostomia .
- Immunomonitoring : Screen for anti-elliptinium antibodies via ELISA to prevent hypersensitivity .
- Dose individualization : Adjust based on glomerular filtration rate (GFR) and plasma clearance data .
Q. How can predictive biomarkers improve patient selection for elliptinium therapy?
- Genomic profiling : Prioritize tumors with TOP2A amplifications or oxidative stress signatures (e.g., NRF2 pathway activation) .
- Liquid biopsies : Detect circulating tumor DNA (ctDNA) topoisomerase II mutations post-treatment to monitor resistance .
- Proteomic assays : Quantify UCN expression in serum; high levels correlate with reduced elliptinium sensitivity (CellMiner data) .
Properties
CAS No. |
58337-35-2 |
---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate |
InChI |
InChI=1S/C18H16N2O.C2H4O2/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;1-2(3)4/h4-9,21H,1-3H3;1H3,(H,3,4) |
InChI Key |
BOMZMNZEXMAQQW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-] |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-] |
Appearance |
solid powder |
Key on ui other cas no. |
58337-35-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
58337-34-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-methyl-9-hydroxyellipticinium 2-methyl-9-hydroxyellipticinium acetate 9-HME 9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate 9-hydroxy-2-methylellipticinium 9-hydroxy-2-methylellipticinium acetate 9-hydroxy-2N-methyl-ellipticinium acetate 9-hydroxy-methyl-ellipticinium Celiptium elliptinium elliptinium acetate elliptinium iodide elliptinium ion(1+) hydroxy-methyl-ellipticinium N(2)-methyl-9-hydroxyellipticinium NSC 264-137 NSC 264137 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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